molecular formula C26H23NO7 B14874335 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B14874335
M. Wt: 461.5 g/mol
InChI Key: LEFTXSVAHBPMFR-UHFFFAOYSA-N
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Description

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a trimethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The trimethoxybenzoate group can be introduced through esterification reactions using trimethoxybenzoic acid and an appropriate alcohol, typically under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The trimethoxybenzoate group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate is unique due to the combination of the isoindoline-1,3-dione and trimethoxybenzoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H23NO7

Molecular Weight

461.5 g/mol

IUPAC Name

[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H23NO7/c1-31-21-14-17(15-22(32-2)23(21)33-3)26(30)34-18-10-8-16(9-11-18)12-13-27-24(28)19-6-4-5-7-20(19)25(27)29/h4-11,14-15H,12-13H2,1-3H3

InChI Key

LEFTXSVAHBPMFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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